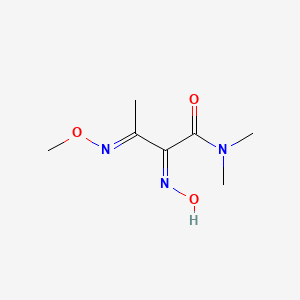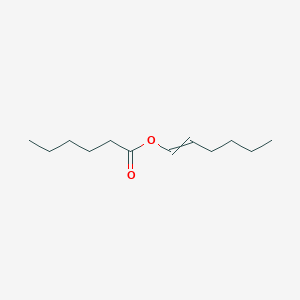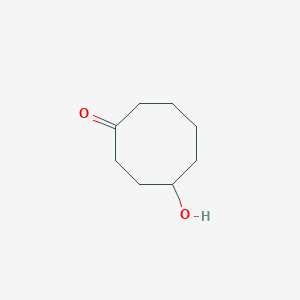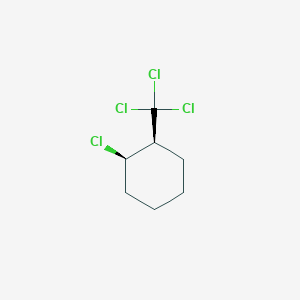
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. One common method is the reaction of cyclohexene with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of (1R,2S)-1-Hydroxy-2-(trichloromethyl)cyclohexane.
Reduction: Formation of (1R,2S)-1-Chloro-2-methylcyclohexane.
Oxidation: Formation of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexanone.
Scientific Research Applications
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and trichloromethyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Bromo-2-(trichloromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-1-Chloro-2-(dichloromethyl)cyclohexane: Similar structure but with a dichloromethyl group instead of trichloromethyl.
(1R,2S)-1-Chloro-2-(trifluoromethyl)cyclohexane: Similar structure but with a trifluoromethyl group instead of trichloromethyl.
Uniqueness
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and trichloromethyl groups
Properties
CAS No. |
55756-67-7 |
|---|---|
Molecular Formula |
C7H10Cl4 |
Molecular Weight |
236.0 g/mol |
IUPAC Name |
(1R,2S)-1-chloro-2-(trichloromethyl)cyclohexane |
InChI |
InChI=1S/C7H10Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
SQMLDZKFEVOIOM-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(Cl)(Cl)Cl)Cl |
Canonical SMILES |
C1CCC(C(C1)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
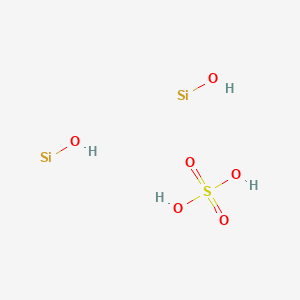

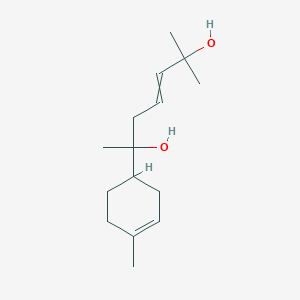



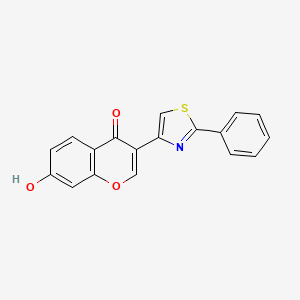
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
